Cas no 860175-75-3 (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid)

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused triazolopyrimidine core with a carboxylic acid functional group at the 7-position and a methyl substituent at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other derivatives. Its rigid triazolopyrimidine scaffold contributes to enhanced binding affinity in target interactions, making it valuable in medicinal chemistry for designing enzyme inhibitors or bioactive molecules. The compound's well-defined reactivity and stability under standard conditions facilitate its use in controlled synthetic pathways.
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid structure
860175-75-3 structure
Product Name:5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No:860175-75-3
MF:C7H6N4O2
MW:178.14814043045
MDL:MFCD09701757
CID:3159096
PubChem ID:25247790
Update Time:2025-11-01

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
    • Z336085392
    • 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylicacid
    • CS-0264390
    • 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
    • EN300-92692
    • AKOS005167814
    • DB-155416
    • STK352145
    • KJB17575
    • MFCD09701757
    • 860175-75-3
    • SCHEMBL21819360
    • MDL: MFCD09701757
    • Inchi: 1S/C7H6N4O2/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13)
    • InChI Key: RKAWJDPFMFPHRW-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(C)=NC2=NC=NN12)=O

Computed Properties

  • Exact Mass: 178.04907545Da
  • Monoisotopic Mass: 178.04907545Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 80.4Ų

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Pricemore >>

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5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:860175-75-3)5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Order Number:A1091989
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:05
Price ($):472.0
Email:sales@amadischem.com

Additional information on 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 860175-75-3): An Overview of Its Structure, Properties, and Applications

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 860175-75-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, physicochemical properties, and recent advancements in the research and development of this compound.

Structural Characteristics

The molecular structure of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is characterized by a fused ring system consisting of a triazolopyrimidine core with a methyl group at the 5-position and a carboxylic acid group at the 7-position. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and π-π interactions with biological targets. The presence of the carboxylic acid group adds polarity and enhances the compound's solubility in aqueous environments.

Physicochemical Properties

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits several notable physicochemical properties that make it an attractive candidate for drug development. It has a molecular weight of 209.2 g/mol and a melting point of approximately 240°C. The compound is moderately soluble in water and organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics facilitate its use in various biological assays and formulations.

Biological Activities

Recent studies have highlighted the diverse biological activities of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid. One of its most significant applications is as an inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. ADA inhibitors have been explored for their potential therapeutic benefits in conditions such as severe combined immunodeficiency (SCID) and certain types of cancer. Research has shown that this compound effectively inhibits ADA activity with high selectivity and potency.

In addition to its ADA inhibitory properties, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has demonstrated antiviral activity against several RNA viruses. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiviral effects against influenza A virus by interfering with viral replication processes. This finding opens up new avenues for the development of antiviral drugs targeting RNA viruses.

Clinical Applications and Potential Therapeutic Uses

The therapeutic potential of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has been explored in various preclinical studies. Its ability to inhibit adenosine deaminase makes it a promising candidate for treating SCID and other immunodeficiency disorders. Preclinical trials have shown that this compound can significantly improve immune function in animal models of SCID.

Beyond its immunomodulatory effects, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has also shown promise in cancer therapy. Research has demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This makes it a potential lead compound for the development of novel anticancer agents.

Synthetic Routes and Derivatives

The synthesis of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied to optimize yield and purity. One common synthetic route involves the condensation of 6-chloro-3-methyluracil with hydrazine hydrate followed by cyclization with formamidine acetate. This multi-step process yields the desired product with high efficiency.

To enhance the pharmacological properties of this compound, researchers have synthesized various derivatives by modifying functional groups on the triazolopyrimidine scaffold. For example, substituting different alkyl or aryl groups at the 5-position or introducing additional functional groups at other positions can significantly alter the biological activity and pharmacokinetic profile of the molecule.

Conclusion

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 860175-75-3) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for drug development in areas such as immunodeficiency disorders and cancer therapy. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:860175-75-3)5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
A1091989
Purity:99%
Quantity:1g
Price ($):472.0
Email